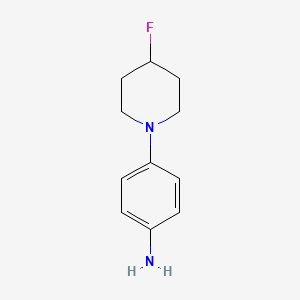

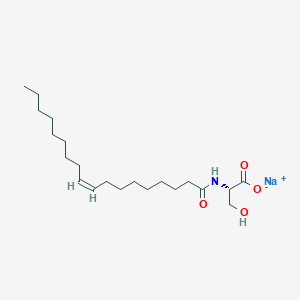

4-(4-Fluoropiperidin-1-yl)aniline

説明

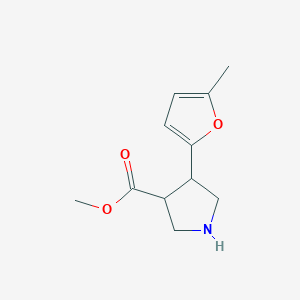

Benzenamine, 4-(4-fluoro-1-piperidinyl)- is an organic compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 g/mol . It appears as a white crystalline solid .

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which could be related to the synthesis of Benzenamine, 4-(4-fluoro-1-piperidinyl)-, has been described. This process uses piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of Benzenamine, 4-(4-fluoro-1-piperidinyl)- can be determined by its molecular formula C11H15FN2. More detailed structural information can be obtained through techniques such as NMR and mass spectrometry .Physical and Chemical Properties Analysis

Benzenamine, 4-(4-fluoro-1-piperidinyl)- is a white crystalline solid . Its molecular weight is 194.25 g/mol. Further physical and chemical properties can be determined through experimental methods.科学的研究の応用

Neuroleptic Agents and Metabolic Studies

Nakatsuka et al. (1981) detailed the synthesis of a neuroleptic agent through a complex reaction scheme, highlighting the utility of benzenamine derivatives in creating compounds for metabolic studies (Nakatsuka, Kawahara, & Yoshitake, 1981).

Serotonin Receptor Antagonists

Andersen et al. (1992) synthesized a series of compounds with variations in the benzene part of the indole nucleus, finding that specific substitutions led to high serotonin receptor affinity and selectivity. This work emphasizes the importance of benzenamine derivatives in designing selective central nervous system agents (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).

Antimicrobial Studies

Priya, Basappa, Swamy, & Rangappa (2005) reported the synthesis and characterization of novel benzisoxazole amides and chroman-carboxamides, demonstrating potent antimicrobial activities. This showcases the application of benzenamine derivatives in addressing microbial resistance (Priya, Basappa, Swamy, & Rangappa, 2005).

Muscarinic Acetylcholine Receptor Studies

Skaddan et al. (2000) explored the synthesis and biological evaluation of benzilates based on the piperidyl or pyrrolidyl scaffold for muscarinic acetylcholine receptors, illustrating the compound's potential as in vivo probes for neurological research (Skaddan, Kilbourn, Snyder, Sherman, Desmond, & Frey, 2000).

Dopamine Transporter Ligands

Dutta, Xu, & Reith (1998) developed potent and selective N-analogue molecules for the dopamine transporter, indicating the role of benzenamine derivatives in creating new therapeutic agents for cocaine dependence (Dutta, Xu, & Reith, 1998).

将来の方向性

The synthesis and study of Benzenamine, 4-(4-fluoro-1-piperidinyl)- and similar compounds are of interest due to their potential applications in the field of medicine, such as the synthesis of anti-tumor drugs, anti-cancer active compounds, and more . Future research may focus on improving the synthesis process, exploring new biological activities, and developing new drugs based on this structure .

作用機序

Mode of Action

It’s known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitutions are likely to occur at the benzylic position . This could influence the compound’s interaction with its targets and result in changes to their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzenamine, 4-(4-fluoro-1-piperidinyl)- . These factors could include temperature, pH, the presence of other molecules, and more.

特性

IUPAC Name |

4-(4-fluoropiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-5-7-14(8-6-9)11-3-1-10(13)2-4-11/h1-4,9H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQVPINPQYDOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea](/img/structure/B1459473.png)

![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1459476.png)

![Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate](/img/structure/B1459485.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid](/img/structure/B1459487.png)

![tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate](/img/structure/B1459495.png)